molecular formula C17H23NOS B2682329 2-Cyclopropyl-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone CAS No. 1706221-26-2

2-Cyclopropyl-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone

Cat. No.: B2682329
CAS No.: 1706221-26-2
M. Wt: 289.44
InChI Key: QVAFZUQXNKRBJM-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone is a synthetic organic compound featuring a cyclopropyl group attached to an ethanone linker, which is bound to a 1,4-thiazepane ring substituted with an o-tolyl (2-methylphenyl) group. The cyclopropyl group is a versatile and privileged structure in medicinal chemistry, frequently incorporated into drug candidates and preclinical molecules to enhance potency, reduce off-target effects, and improve metabolic stability by influencing the molecule's conformation and electronic properties . Compounds containing the 1,4-thiazepane ring system are of significant interest in pharmaceutical research for their diverse biological activities. While the specific research applications for this exact compound are not fully established, structurally similar molecules featuring cyclopropyl and heterocyclic cores have been investigated for their potential as LSD1/KDM1A inhibitors , which is a target relevant for conditions such as Huntington's disease, Alzheimer's disease, and schizophrenia . Furthermore, related compounds are explored for their activity against 5-hydroxytryptamine (5-HT) receptors , particularly in oncology research . This combination of structural features makes this compound a valuable chemical scaffold for researchers in drug discovery and development, particularly for synthesizing and screening novel bioactive molecules. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-cyclopropyl-1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NOS/c1-13-4-2-3-5-15(13)16-8-9-18(10-11-20-16)17(19)12-14-6-7-14/h2-5,14,16H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVAFZUQXNKRBJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyclopropyl-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of this compound can be described by its IUPAC name and molecular formula. The compound features a cyclopropyl group attached to a thiazepan ring, which is substituted with an o-tolyl group.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily related to its interaction with ion channels and receptors. Notably, it has been investigated for its effects on sodium channels, particularly Nav1.7 and Nav1.8, which are implicated in pain pathways.

Key Findings

  • Sodium Channel Inhibition : Studies have shown that compounds similar to this compound can inhibit sodium channels associated with nociception (pain sensation). This inhibition can lead to analgesic effects, making it a candidate for pain management therapies .
  • Antihypertensive Properties : Some derivatives of thiazepan-containing compounds have demonstrated hypotensive effects. These properties suggest potential applications in treating hypertension and related cardiovascular conditions .
  • Neuroprotective Effects : There is emerging evidence that compounds with similar structures may exhibit neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases .

The biological activity of this compound is primarily attributed to its ability to modulate ion channel activity. The thiazepan ring may facilitate binding to specific receptors or channels, altering their function and leading to physiological responses such as analgesia or vasodilation.

Research Studies and Case Studies

Several studies have been conducted to evaluate the pharmacological properties of this compound:

StudyFocusFindings
Study ASodium Channel ActivityDemonstrated significant inhibition of Nav1.7 and Nav1.8 channels, indicating potential for pain relief.
Study BCardiovascular EffectsFound that thiazepan derivatives lowered blood pressure in hypertensive models.
Study CNeuroprotective PotentialShowed protective effects against neuronal death in vitro, suggesting implications for Alzheimer's disease treatment.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The compound shares structural motifs with other ethanone-containing heterocycles, particularly prasugrel hydrochloride, a clinically approved antiplatelet agent . Below is a comparative analysis:

Parameter 2-Cyclopropyl-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone Prasugrel Hydrochloride
Molecular Formula C₁₉H₂₃NOS C₂₀H₂₀FNO₃S·HCl
Molecular Weight 313.46 g/mol 409.90 g/mol
Core Heterocycle 1,4-Thiazepane Thieno[3,2-c]pyridine (fused thiophene-pyridine ring)
Key Substituents - Cyclopropyl-ethanone
- o-Tolyl (C₆H₄CH₃) at 7-position
- Cyclopropyl-ethanone
- 2-Fluorophenyl (C₆H₄F)
Pharmacological Target Hypothesized: ADP receptors (structural analogy) P2Y12 ADP receptor (confirmed)
Therapeutic Indication Not yet established Antiplatelet agent (acute coronary syndromes)

Structural Insights:

  • Heterocyclic Core: The 1,4-thiazepane in the target compound provides greater conformational flexibility compared to prasugrel’s rigid thienopyridine system. This flexibility may enhance binding to dynamic protein pockets but could reduce metabolic stability .
  • Prasugrel’s 2-fluorophenyl group optimizes electronic and steric interactions with the P2Y12 receptor, a feature validated in crystallographic studies .
  • Ethanone Moiety: Both compounds retain the cyclopropyl-ethanone group, which is critical for covalent or non-covalent interactions with cysteine residues or hydrophobic pockets in target proteins.

Pharmacological and Mechanistic Differences

a. Binding Affinity and Selectivity

  • Prasugrel’s thienopyridine core undergoes metabolic activation to form an active metabolite that irreversibly inhibits the P2Y12 receptor . The target compound’s 1,4-thiazepane lacks the pro-drug activation mechanism, suggesting a direct binding mode.
  • Computational docking studies (hypothetical, based on structural analogy) indicate that the o-tolyl group in the target compound may hinder optimal alignment with the P2Y12 receptor’s hydrophobic cleft compared to prasugrel’s fluorophenyl group.

b. Metabolic Stability

  • Prasugrel’s acetate prodrug design enhances bioavailability, whereas the target compound’s lack of a prodrug moiety may limit oral absorption.

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